Cardiovascular Prognostic Superiority: Free pCS Outperforms All Other PBUTs in Multivariate Survival Analysis
In a head-to-head prospective cohort study of 523 non-dialysis CKD patients (Stages G1–G5) followed for a median of 5.5 years, only free pCS—among five PBUTs tested (pCS, p-cresyl glucuronide, indoxyl sulfate, indole acetic acid, and hippuric acid)—retained a statistically significant independent association with fatal and non-fatal cardiovascular events in fully adjusted multivariate Cox regression models [1]. The adjusted hazard ratio for free pCS was 1.39 (95% CI 1.14–1.71; P = 0.0014), corrected for multiple testing. None of the other four PBUTs—including the structurally and functionally related indoxyl sulfate—remained significant in the fully adjusted model [1]. This finding was corroborated by an independent cohort showing that higher free pCS levels (>0.051 mg/100 mL; median) were associated with overall and cardiovascular mortality independently of age, vascular calcification, anemia, and inflammation [2].
| Evidence Dimension | Adjusted hazard ratio for cardiovascular events (multivariate Cox regression) |
|---|---|
| Target Compound Data | Free pCS: HR 1.39 (95% CI 1.14–1.71); P = 0.0014 |
| Comparator Or Baseline | Indoxyl sulfate, p-cresyl glucuronide, indole acetic acid, hippuric acid: all non-significant in fully adjusted model |
| Quantified Difference | Only free pCS remained a significant independent predictor after correction for multiple testing among five PBUTs |
| Conditions | 523 non-dialysis CKD patients (Stages G1–G5); median follow-up 5.5 years; 149 primary endpoint events; adjusted for age, sex, systolic BP, diabetes mellitus, and eGFR |
Why This Matters
For researchers procuring a PBUT reference standard for cardiovascular outcome studies, free pCS is the only compound with validated, independent prognostic value across multiple cohorts, making it the evidence-based choice for biomarker validation and risk-stratification assay development.
- [1] Glorieux G, Vanholder R, Van Biesen W, Pletinck A, Schepers E, Neirynck N, Speeckaert M, De Bacquer D, Verbeke F. Free p-cresyl sulfate shows the highest association with cardiovascular outcome in chronic kidney disease. Nephrol Dial Transplant. 2021;36(6):998-1005. doi:10.1093/ndt/gfab089 View Source
- [2] Liabeuf S, Barreto DV, Barreto FC, Meert N, Glorieux G, Schepers E, Temmar M, Choukroun G, Vanholder R, Massy ZA. Free p-cresylsulphate is a predictor of mortality in patients at different stages of chronic kidney disease. Nephrol Dial Transplant. 2010;25(4):1183-1191. doi:10.1093/ndt/gfp592 View Source
